



Abscisic acid-d6 CAS number and safety data sheet

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to (+)-Abscisic Acid-d6

This technical guide provides comprehensive information on (+)-**Abscisic Acid-d6** (ABA-d6), a deuterated analog of the plant hormone Abscisic Acid. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled internal standards for quantitative analysis. This document covers the chemical properties, safety data, experimental applications, and biological signaling pathways associated with Abscisic Acid.

Chemical Identity and Properties

(+)-**Abscisic Acid-d6** is primarily used as an internal standard for the quantification of endogenous (+)-Abscisic Acid in biological samples via mass spectrometry.[1][2][3] Its deuteration provides a distinct mass shift, allowing for precise differentiation from the unlabeled analyte.

Table 1: Chemical Identifiers for (+)-Abscisic Acid-d6



Identifier	Value	
CAS Number	721948-65-8[1][2][4][5]	
Synonyms	(+)-ABA-d6, S-ABA-d6, Dormin-d6[1][5]	
IUPAC Name	(2Z,4E)-3-methyl-5-[(1S)-3,5,5-trideuterio-1-hydroxy-6,6-dimethyl-4-oxo-2-(trideuteriomethyl)cyclohex-2-en-1-yl]penta-2,4-dienoic acid[2]	
Molecular Formula	C ₁₅ H ₁₄ D ₆ O ₄ [1][5]	
Molecular Weight	270.35 g/mol [5]	
InChI Key	JLIDBLDQVAYHNE-CKOUZVSSSA-N[1][4]	

Table 2: Physicochemical Properties of (+)-Abscisic Acid-d6

Property	Value	
Appearance	White to off-white solid[4][6]	
Purity	≥99% deuterated forms (d1-d6)[1]	
Solubility	DMSO: Soluble[1][7]Ethanol: Slightly Soluble[1]Methanol: Slightly Soluble[1]	
Storage Conditions	Store at -20°C, protect from light[6][8][9]	
Stability	≥ 4 years when stored at -20°C[1]	

Safety Data and Handling

The Safety Data Sheet (SDS) for (+)-**Abscisic Acid-d6** indicates that while it is not classified for acute toxicity, it is very toxic to aquatic life with long-lasting effects.[10] Standard laboratory safety protocols should be followed.

Table 3: GHS Hazard Information



Hazard Class	Classification	Hazard Statement
Aquatic Hazard (Acute)	Category 1	H400: Very toxic to aquatic life[10]
Aquatic Hazard (Chronic)	Category 1	H410: Very toxic to aquatic life with long lasting effects[10]

Handling and Storage Recommendations:

- Personal Protective Equipment: Wear protective gloves, clothing, and eye/face protection.
- Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[10] Avoid release to the environment.[10]
- Storage: Store in a well-sealed container at -20°C, protected from light and moisture.[4][6] For solutions in solvent, storage at -80°C is recommended for up to 6 months.[6][7]

Experimental Protocols: Quantification of Abscisic Acid

(+)-**Abscisic Acid-d6** is the preferred internal standard for accurate quantification of ABA in plant tissues using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][3]

General Protocol for ABA Quantification using ABA-d6 Internal Standard

- Sample Preparation:
 - Weigh 50-100 mg of finely ground plant tissue (e.g., seeds, leaves) into a microcentrifuge tube.[11]
 - Add a known amount of (+)-Abscisic Acid-d6 stock solution to the tube. The amount should be comparable to the expected endogenous ABA levels.
- Extraction:

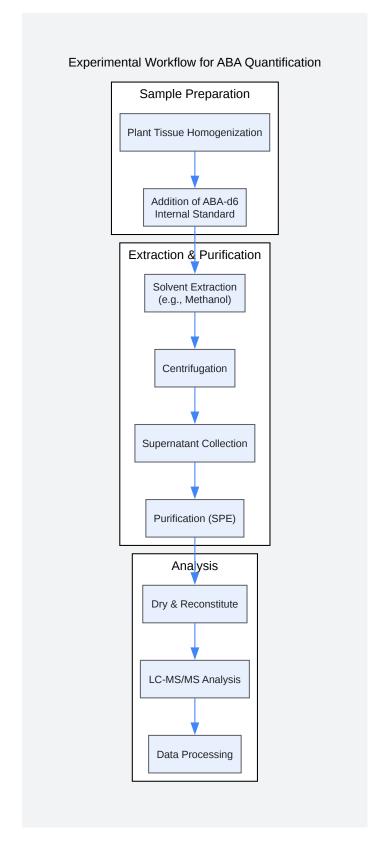
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- Add 1 mL of an extraction solvent, typically methanol or an acetonitrile solution.[11][12]
- Homogenize the sample using a tissue lyser or sonicator.[11]
- Incubate the mixture at 4°C overnight to allow for passive diffusion.[13]
- Centrifuge the sample at high speed (e.g., 14,000 rpm) for 5-10 minutes.[11]
- Carefully transfer the supernatant to a new tube.
- Purification (Optional but Recommended):
 - The crude extract can be purified using solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering compounds.
 - For liquid-liquid extraction, ethyl acetate is a common solvent.[14]
- Analysis by LC-MS/MS:
 - Dry the purified extract under a stream of nitrogen or using a vacuum concentrator.[14]
 - Reconstitute the sample in a suitable solvent, such as a methanol/water mixture.[14]
 - Inject the sample into the LC-MS/MS system.
 - Monitor the specific mass transitions for both endogenous ABA and the ABA-d6 internal standard.
- Quantification:
 - Calculate the ratio of the peak area of endogenous ABA to the peak area of the ABA-d6 internal standard.
 - Determine the absolute concentration of ABA in the original sample by comparing this ratio to a standard curve generated with known concentrations of unlabeled ABA.





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ABA Quantification Workflow



Abscisic Acid Signaling Pathway

Abscisic acid is a key plant hormone that regulates growth, development, and responses to environmental stress.[15][16] The core signaling pathway involves a group of receptors, protein phosphatases, and kinases that act as a switch to control downstream gene expression.[15] [17]

In the absence of ABA, Type 2C Protein Phosphatases (PP2Cs) are active and inhibit the activity of SNF1-related protein kinases (SnRK2s).[16][17] When ABA is present, it binds to the PYR/PYL/RCAR family of receptors. This receptor-hormone complex then binds to and inactivates the PP2Cs.[17] This releases the SnRK2s from inhibition, allowing them to phosphorylate and activate downstream targets, including ABA-responsive element-binding factor (ABF) transcription factors.[16] These transcription factors then modulate the expression of numerous genes, leading to physiological responses such as stomatal closure and seed dormancy.[16]

ABA Signaling Cascade

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- To cite this document: BenchChem. [Abscisic acid-d6 CAS number and safety data sheet].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b563147#abscisic-acid-d6-cas-number-and-safety-data-sheet]

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